3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione
Description
3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a piperidylthioxomethylamino group. The 1,1-dioxothiolane moiety imparts metabolic stability and polarity, while the piperidylthioxomethyl substituent may enhance binding affinity to biological targets due to its conformational flexibility and sulfur-containing functional group .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S2/c13-16(14)7-4-9(8-16)11-10(15)12-5-2-1-3-6-12/h9H,1-8H2,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQGTGFVYJUKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione typically involves the reaction of piperidine derivatives with thiolane-1,1-dione under controlled conditions. One common method includes the use of piperidine and thiolane-1,1-dione in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione .
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the molecular formulas, substituents, and key properties of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione with structurally related compounds:
Key Observations:
- Substituent Effects :
- Aromatic vs. Aliphatic Groups : The 4-methoxyphenyl derivative exhibits higher lipophilicity compared to aliphatic analogs (e.g., isobutyl ), impacting membrane permeability and metabolic pathways.
- Salt Forms : Hydrochloride salts (e.g., ) significantly improve aqueous solubility, critical for oral bioavailability.
- Electron-Withdrawing Groups : The chloro-trifluoromethylpyridine substituent in enhances stability against enzymatic degradation, making it suitable for agrochemical use.
Pharmacological and Industrial Relevance
- Metabolic Stability: The sulfone group in thiolane-1,1-dione derivatives resists oxidation, a feature leveraged in drug design (e.g., Drospirenone analogs in ).
- Target Selectivity : The piperidylthioxomethyl group in the target compound may interact with enzymes or receptors requiring flexible, sulfur-containing ligands, differing from rigid aromatic analogs .
- Agrochemical Potential: The chloro-trifluoromethylpyridine derivative highlights the role of electron-withdrawing groups in pesticidal activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
